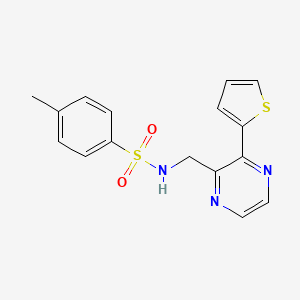

4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Description

4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a pyrazine ring substituted with a thiophene moiety. This compound combines the sulfonamide group’s bioactivity with the heterocyclic aromaticity of pyrazine and thiophene, making it a candidate for pharmaceutical applications, particularly in oncology and antimicrobial research. Its synthesis typically involves coupling reactions between substituted pyrazine intermediates and benzenesulfonamide precursors, optimized for yield and purity .

Properties

IUPAC Name |

4-methyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S2/c1-12-4-6-13(7-5-12)23(20,21)19-11-14-16(18-9-8-17-14)15-3-2-10-22-15/h2-10,19H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJQXMGQTCVPIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide typically involves multi-step reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method includes the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of N-Heterocycles, including derivatives similar to 4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide, as promising antiviral agents. These compounds exhibit diverse mechanisms of action against various viruses, including HIV and influenza. For instance, specific derivatives have shown efficacy against HIV strains with resistance mutations, suggesting that modifications to the pyrazine or thiophene moieties can enhance antiviral potency .

Case Study: HIV Inhibition

A study demonstrated that certain structural modifications in pyrazine derivatives could yield compounds with effective inhibitory concentrations (EC50) against HIV, significantly outperforming existing treatments . This underscores the relevance of structural diversity in developing new antiviral agents.

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties. The incorporation of thiophene and pyrazine structures into sulfonamide frameworks has been shown to enhance antibacterial activity against various pathogens. Research indicates that compounds with these heterocycles can act effectively against resistant bacterial strains .

Case Study: Antibacterial Activity

In a study evaluating several sulfonamide derivatives, including those with thiophene and pyrazine substitutions, significant antibacterial activity was observed against Gram-positive and Gram-negative bacteria. The presence of the thiophene ring was particularly noted to improve the interaction with bacterial enzymes, leading to enhanced antimicrobial effects .

Cancer Therapy Potential

The unique structural features of this compound suggest potential applications in cancer therapy. Compounds that incorporate sulfonamide groups have been investigated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study: Inhibition of Tumor Growth

Research has indicated that sulfonamides can inhibit key enzymes involved in cancer metabolism. For example, studies on similar compounds have shown that they can effectively block pathways critical for tumor growth and survival, suggesting that further exploration into this compound could yield valuable insights for cancer treatments .

Mechanism of Action

The mechanism of action of 4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiophene and pyrazine rings can interact with enzymes or receptors, modulating their activity. For example, thiophene derivatives are known to inhibit certain kinases, which play a role in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are distinguished by variations in the heterocyclic core, substituents, and bioactivity. Below is a detailed comparison:

Core Heterocyclic Modifications

Sulfonamide Derivatives with Pyrazine/Thiophene Moieties

Research Findings and Implications

Structural Insights :

- Limitations: Pyrazine-thiophene derivatives exhibit lower solubility than furan-based analogs, necessitating formulation optimization . No in vivo data exists for the target compound, whereas tetrahydrobenzo[b]thiophene analogs have validated efficacy in animal models .

Biological Activity

4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a novel compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial, antitumor, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 303.34 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that sulfonamide derivatives often exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated that modifications in the sulfonamide structure can enhance their antimicrobial efficacy against various pathogens, including bacteria and fungi . Although specific data on this compound is limited, its structural similarity to other active sulfonamides suggests potential effectiveness.

Antitumor Activity

The compound's potential as an antitumor agent is supported by its structural components, particularly the pyrazine and thiophene rings, which are known to influence cell proliferation pathways. In studies involving similar benzene sulfonamides, compounds have shown promising results in inhibiting tumor growth in various cancer cell lines .

For instance, benzamide derivatives have been evaluated for their ability to inhibit specific kinases involved in cancer progression, suggesting that this compound may possess similar properties.

Anti-inflammatory Activity

The anti-inflammatory properties of sulfonamides have been documented in various studies. Compounds with similar structures have been shown to inhibit inflammatory mediators and cytokines, which are crucial in the pathogenesis of inflammatory diseases . The potential of this compound to modulate these pathways remains an area for future investigation.

Case Studies

While direct case studies on this specific compound are scarce, related research highlights the importance of structure-activity relationships (SAR). For instance, modifications in the aromatic rings or the presence of heteroatoms have been linked to enhanced biological activity .

One notable study synthesized a series of thiophene-containing benzamides and evaluated their effects on cell viability in different cancer models. Results indicated that certain substitutions significantly improved antitumor activity, paving the way for further exploration of similar compounds like this compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide?

- Methodology : The compound can be synthesized via a multi-step route involving:

Cyclization : Reacting thiophene-containing precursors with pyrazine derivatives under reflux conditions (e.g., glacial acetic acid at 80–100°C).

Sulfonamide Formation : Introduce the benzenesulfonamide group via nucleophilic substitution using 4-methylbenzenesulfonyl chloride and a pyrazine-methylamine intermediate.

- Key Considerations : Optimize reaction time and stoichiometry to avoid side products like over-chlorinated derivatives or incomplete cyclization .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA).

- Spectroscopy : FT-IR to confirm sulfonamide S=O stretches (~1350 cm) and aromatic C-H bonds.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

Q. What are the hypothesized biological targets or mechanisms of action for this compound?

- Mechanistic Insights : Based on structural analogs (e.g., trifluoromethyl-pyridinyl sulfonamides), potential targets include:

- Enzymes : Bacterial acetyl-CoA carboxylase (ACCase) or phosphopantetheinyl transferases (PPTases), critical for fatty acid biosynthesis .

- Pathways : Disruption of lipid metabolism or cell-wall synthesis in Gram-positive bacteria.

- Validation : Perform enzyme inhibition assays (e.g., malachite green phosphate detection for PPTase activity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this sulfonamide?

- Modification Strategies :

- Heterocyclic Substitutions : Replace thiophene with imidazo[1,2-a]pyrimidine to enhance lipophilicity and membrane permeability .

- Functional Groups : Introduce trifluoromethyl or morpholinyl groups to improve metabolic stability and target affinity .

- Evaluation : Test derivatives in antimicrobial susceptibility assays (MIC against S. aureus or E. coli) and correlate with computational docking scores (e.g., AutoDock Vina) .

Q. How to resolve contradictions in reported synthetic yields or reaction conditions?

- Root Causes : Variability may arise from:

- Reagent Purity : Impurities in starting materials (e.g., 3-(thiophen-2-yl)pyrazine derivatives) affecting cyclization efficiency.

- Temperature Control : Exothermic reactions during sulfonamide formation leading to decomposition.

Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?

- In Silico Models :

- ADME Prediction : Use SwissADME or QikProp to estimate logP (lipophilicity), solubility, and CYP450 interactions.

- Toxicity Screening : Employ ProTox-II for hepatotoxicity or mutagenicity alerts.

- Validation : Compare predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.